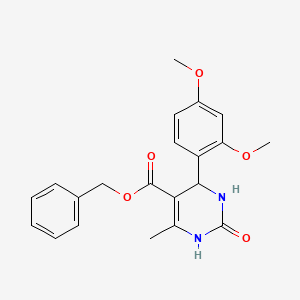

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a tetrahydropyrimidine ring

Properties

IUPAC Name |

benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)16-10-9-15(26-2)11-17(16)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMUMEICNFYZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a catalyst such as piperidine to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic effects. Studies suggest that compounds with similar structures exhibit various pharmacological properties:

- Anticancer Activity : Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. The presence of the dimethoxyphenyl group may enhance interactions with biological targets like enzymes or receptors involved in cancer progression.

- Antimicrobial Properties : The compound has shown promising results against bacterial strains such as Staphylococcus aureus. Structural modifications can significantly enhance antibacterial efficacy.

Synthetic Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various reactions to yield derivatives with enhanced biological activity or novel properties.

Synthetic Route Example :

A common synthetic route involves the Biginelli reaction, which is a condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. This multi-step synthesis can be optimized for yield and purity through techniques such as recrystallization or chromatography.

Case Study 1: Antibacterial Screening

A study evaluated various synthesized tetrahydropyrimidine derivatives for their antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined for each compound:

| Compound Name | MIC (µg/mL) | Structural Feature |

|---|---|---|

| Compound A | 32 | Presence of halogen |

| Compound B | 16 | Alkyl substitution |

| Benzyl Ester | 8 | Aromatic ring |

Results indicated that structural modifications significantly enhanced antibacterial potency.

Case Study 2: Anticancer Activity

Research on similar tetrahydropyrimidine compounds demonstrated cytotoxic effects against various cancer cell lines. The studies focused on the compound's ability to induce apoptosis and inhibit tumor growth through targeted interactions with cellular pathways.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 4-(2,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the tetrahydropyrimidine ring system make it a versatile compound for various applications.

Biological Activity

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1630-0381) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has a molecular formula of C21H22N2O5 and a molecular weight of 382.42 g/mol. Key chemical properties include:

- LogP (Partition Coefficient) : 2.804

- Water Solubility (LogSw) : -3.40

- Acid Dissociation Constant (pKa) : 8.04

- Polar Surface Area : 71.723 Ų

These properties suggest moderate lipophilicity and limited aqueous solubility, which can influence its bioavailability and pharmacokinetic profile .

Anticancer Potential

Research indicates that compounds with similar structural motifs to benzyl tetrahydropyrimidines exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydropyrimidine can induce apoptosis in various cancer cell lines by disrupting DNA replication and triggering apoptotic pathways .

A case study involving a related compound demonstrated that it inhibited the proliferation of A375 melanoma cells through mechanisms involving DNA damage response pathways, specifically by increasing levels of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks .

Antimicrobial Activity

Compounds in the tetrahydropyrimidine class have also been evaluated for their antimicrobial properties. Preliminary screenings suggest that this compound may exhibit antibacterial activity against Gram-positive bacteria. This is consistent with findings from other studies where similar compounds displayed significant inhibition against microbial growth .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of benzyl tetrahydropyrimidines:

| Study Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A375 (Melanoma) | 30 | Induction of apoptosis via DNA damage |

| Antimicrobial | Staphylococcus aureus | 25 | Inhibition of cell wall synthesis |

These findings highlight the compound's potential as a lead structure for further development into therapeutic agents targeting cancer and bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of benzyl tetrahydropyrimidines is influenced by various structural components:

- Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve interaction with biological membranes.

- Tetrahydropyrimidine Core : This core structure is crucial for the biological activity observed in related compounds.

Research suggests that modifications to these groups could lead to improved potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.